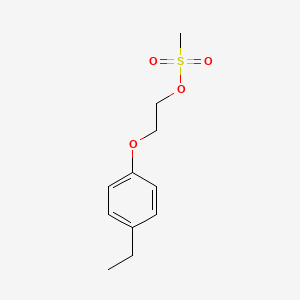![molecular formula C21H19N3O3 B2754595 2-{3-[2-ethyl-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione CAS No. 866010-32-4](/img/structure/B2754595.png)
2-{3-[2-ethyl-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[2-ethyl-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidative Ring Expansion and Synthetic Applications
A study by Bergman, Arewång, and Svensson (2014) demonstrated the oxidative ring expansion of spirocyclic oxindole derivatives, leading to the synthesis of quinazolino[4,5-b]quinazoline-6,8-dione. This process, confirmed by X-ray crystallography, showcases the compound's potential in creating complex molecular structures, indicating its utility in synthetic organic chemistry (Bergman, Arewång, & Svensson, 2014).
Novel Derivatives and Click Chemistry
Esmaeili-Marandi et al. (2016) described the synthesis of novel isoindolo[2,1-a]quinazolinedione derivatives containing a 1,2,3-triazole ring system. This synthesis demonstrates the compound's flexibility in forming scaffolds for further chemical modifications, contributing to the development of new materials and pharmaceuticals (Esmaeili-Marandi, Saeedi, Yavari, Mahdavi, & Shafiee, 2016).
Antimalarial Potential
A study exploring the synthesis of novel hybrid quinazolin-2,4-dione analogs for potential antimalarial applications indicates the versatility of quinazoline derivatives in medicinal chemistry. Abdelmonsef et al. (2020) conducted in silico molecular docking studies, identifying compounds with high binding affinity to Plasmodium falciparum enzymes, showcasing the compound's potential in the development of new antimalarial drugs (Abdelmonsef, Mohamed, El-Naggar, Temairk, & Mosallam, 2020).
Herbicide Development
Wang et al. (2014) synthesized novel triketone-containing quinazoline-2,4-dione derivatives to discover new herbicides. Their research showed that several compounds exhibited excellent herbicidal activity, demonstrating the compound's application in agricultural chemistry (Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang, 2014).
Drug Synthesis and Optimization
Gondi, Shaik, and Westover (2021) reported on a cost-effective, scalable synthesis method for quinazolin-dione-N-3-alkyl derivatives, important scaffolds in medicinal chemistry. This highlights the role of the compound in facilitating the development of bioactive molecules with potential therapeutic applications (Gondi, Shaik, & Westover, 2021).
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Given the broad spectrum of biological activities of indole derivatives , it can be inferred that multiple pathways might be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the various biological activities of indole derivatives , the effects could range from reduced inflammation and viral replication to inhibited cancer cell proliferation, HIV infection, oxidative stress, microbial growth, and more.
Propriétés
IUPAC Name |
2-[3-(2-ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-2-18-22-17-11-6-5-10-16(17)21(27)23(18)12-7-13-24-19(25)14-8-3-4-9-15(14)20(24)26/h3-6,8-11H,2,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKYZBBDELOAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[(E)-2-nitroethenyl]benzoate](/img/structure/B2754513.png)
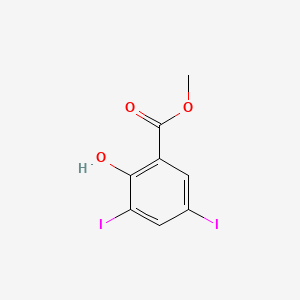
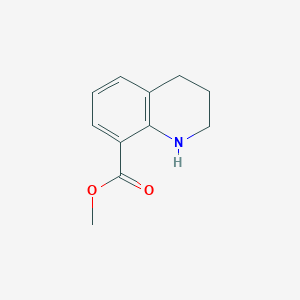
![N-cyclopropyl-1-{4-[(2-methoxybenzoyl)amino]benzoyl}prolinamide](/img/structure/B2754516.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2754518.png)
![[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol](/img/structure/B2754519.png)
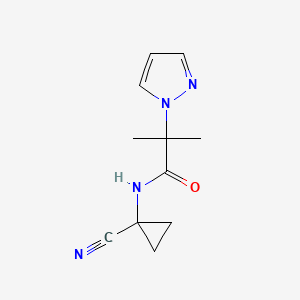
![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2754523.png)
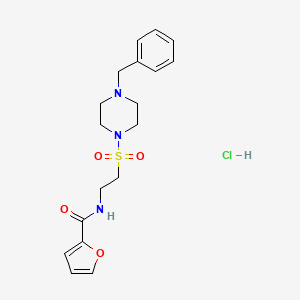
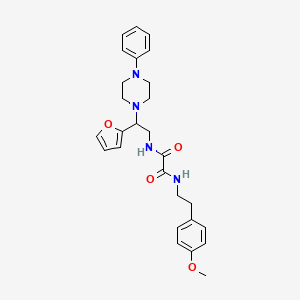

![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2754532.png)
